
beta-Chloroethyl-bis(beta-hydroxyethyl)amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-Chloroethyl-bis(beta-hydroxyethyl)amine hydrochloride: is a chemical compound known for its significant applications in various fields, including chemistry, biology, and medicine. It is also referred to as bis(2-chloroethyl)amine hydrochloride and is recognized for its role as an alkylating agent. This compound has a molecular formula of C4H9Cl2N·HCl and is known for its ability to form cross-links in DNA, making it a potent agent in cancer treatment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of beta-Chloroethyl-bis(beta-hydroxyethyl)amine hydrochloride typically involves the reaction of 2-chloroethylamine hydrochloride with ethylene oxide . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-chloroethylamine hydrochloride+ethylene oxide→beta-Chloroethyl-bis(beta-hydroxyethyl)amine hydrochloride
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with stringent control over temperature, pressure, and reactant concentrations. The use of high-purity reactants and advanced purification techniques ensures the production of high-quality this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Beta-Chloroethyl-bis(beta-hydroxyethyl)amine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Nucleophiles like and are commonly employed.
Major Products: The major products formed from these reactions include various amine derivatives and substituted compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Beta-Chloroethyl-bis(beta-hydroxyethyl)amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of piperazine derivatives and other complex organic compounds.
Biology: The compound is utilized in studies involving DNA cross-linking and mutagenesis.
Medicine: It serves as an alkylating agent in cancer chemotherapy, particularly in the treatment of Hodgkin’s disease and lymphosarcoma.
Industry: The compound is used in the production of various pharmaceuticals and chemical intermediates
Mécanisme D'action
The mechanism of action of beta-Chloroethyl-bis(beta-hydroxyethyl)amine hydrochloride involves its ability to form cross-links in DNA. This compound binds to the N7 nitrogen on the DNA base guanine, creating cross-links between DNA strands. This prevents DNA replication and cell division, leading to cell death. This mechanism is particularly effective against rapidly dividing cancer cells, making it a potent chemotherapeutic agent .
Comparaison Avec Des Composés Similaires
Methyl-bis(beta-chloroethyl)amine hydrochloride (mechlorethamine): Used in the treatment of Hodgkin’s disease and other malignancies.
Tris(beta-chloroethyl)amine hydrochloride: Another alkylating agent with similar applications.
Uniqueness: Beta-Chloroethyl-bis(beta-hydroxyethyl)amine hydrochloride is unique due to its specific chemical structure, which allows it to form stable cross-links in DNA. This property makes it particularly effective in cancer treatment compared to other alkylating agents .
Propriétés
Numéro CAS |
63978-75-6 |
|---|---|
Formule moléculaire |
C6H15Cl2NO2 |
Poids moléculaire |
204.09 g/mol |
Nom IUPAC |
1-chloro-2-[ethyl(2-hydroxyethyl)amino]ethanol;hydrochloride |
InChI |
InChI=1S/C6H14ClNO2.ClH/c1-2-8(3-4-9)5-6(7)10;/h6,9-10H,2-5H2,1H3;1H |
Clé InChI |
SKSPIMUPRZFRAG-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCO)CC(O)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Diphenyl[(triethylgermyl)ethynyl]arsane](/img/structure/B14500619.png)
![(NZ)-N-[(2,5-dimethylphenyl)-pyridin-2-ylmethylidene]hydroxylamine](/img/structure/B14500622.png)
![2-Hydroxyspiro[4.5]deca-2,7-dien-1-one](/img/structure/B14500626.png)
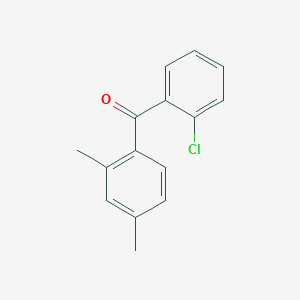
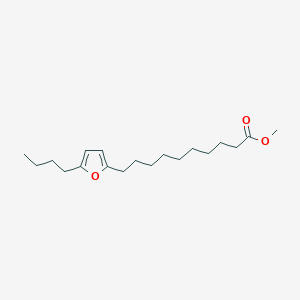
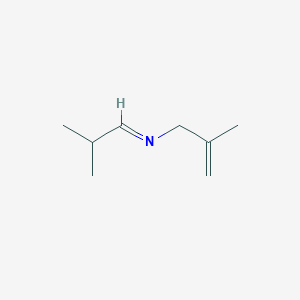
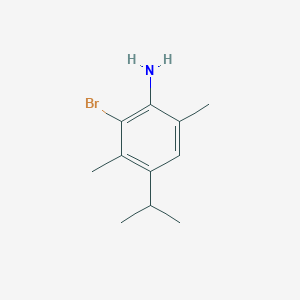
![5-(2,6,6-Trimethylbicyclo[3.2.0]heptan-1-yl)oxolan-2-one](/img/structure/B14500659.png)

![N-[3-(Dimethylamino)propyl]-N-methylnitramide](/img/structure/B14500664.png)
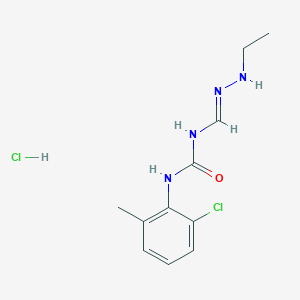
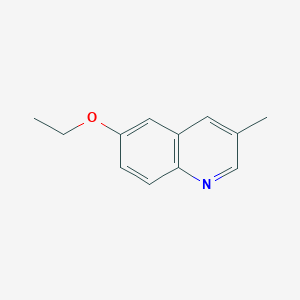
![2,2,5,5-Tetramethylbicyclo[4.2.2]deca-3,7,9-triene](/img/structure/B14500699.png)
